molecular formula C17H19NO4 B1240346 10-Hydroxymorphine CAS No. 131563-73-0

10-Hydroxymorphine

Cat. No.: B1240346
CAS No.: 131563-73-0
M. Wt: 301.34 g/mol
InChI Key: ISVKWTNAIRJURI-NGQSNTBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13-14,16,19-21H,6-7H2,1H3/t9-,11-,13-,14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVKWTNAIRJURI-NGQSNTBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927266
Record name 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131563-73-0
Record name 10 alpha-Hydroxymorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131563730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131563-73-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYMORPHINE, (10S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH5YH4FQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxymorphine
Reactant of Route 2
10-Hydroxymorphine
Reactant of Route 3
10-Hydroxymorphine
Reactant of Route 4
Reactant of Route 4
10-Hydroxymorphine
Reactant of Route 5
10-Hydroxymorphine
Reactant of Route 6
10-Hydroxymorphine
Customer
Q & A

Q1: How does the formation of 10-hydroxymorphine impact the stability of morphine-containing formulations?

A1: Research indicates that this compound can form as a degradation product of morphine, particularly in the presence of oxidizing agents or under certain storage conditions []. One study observed its presence in morphine hydrate stored in crystalline form []. Another study highlighted that formulations containing morphine sulfate, nonpareil sugar seeds (containing sucrose and starch), and fumaric acid led to the formation of this compound []. The presence of 5-(hydroxymethyl)-2-furfural, a degradation product of sugars in the presence of acidic drug salts, was also observed in this study []. This suggests that the combination of acidic excipients and sugar-based components in morphine formulations could contribute to degradation pathways, including the formation of this compound.

Q2: Can you elaborate on the methods used to isolate and identify this compound in these studies?

A2: Researchers employed a variety of techniques to isolate and characterize this compound. One study utilized semi-preparative High-Performance Liquid Chromatography (HPLC) followed by the removal of ion-pair reagents using an anion exchange resin or solid-phase extraction to obtain the compound []. Identification was then confirmed through spectroscopic analysis and comparison with authentic this compound standards []. Another study isolated this compound from a morphine hydrochloride solution via precipitation with ammonia []. Thin-layer chromatography, particularly under ultraviolet light, played a key role in identifying this compound based on its fluorescence properties in acidic and alkaline conditions [].

Q3: Beyond morphine, are there other opioids where the formation of 10-hydroxy derivatives is relevant?

A3: Yes, the oxidation of opioids at the C-10 position is not unique to morphine. Research suggests that other morphinane alkaloids can undergo similar transformations. For instance, 10-hydroxycodeine has been identified as a naturally occurring compound in opium, potentially formed through the oxidation of codeine []. Furthermore, studies exploring thebaine rearrangement using capillary electrophoresis in the presence of cyclodextrins examined the separation of thebaine and its oxidation products, including 10-hydroxythebaine []. This highlights the broader relevance of 10-hydroxylation within the opioid class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.